
6-ceto Prostaglandina F1α
Descripción general
Descripción
D17, 6-keto Prostaglandin F1a is a cyclooxygenase product of eicosapentaenoic acid, a type of omega-3 fatty acid. This compound is a stable metabolite of prostacyclin, which is a potent vasodilator and inhibitor of platelet aggregation. D17, 6-keto Prostaglandin F1a is involved in various physiological processes, including inflammation, cardiovascular function, and ocular health .
Aplicaciones Científicas De Investigación
Key Properties
- Chemical Structure : D17, 6-keto Prostaglandin F1a is derived from eicosapentaenoic acid and exhibits properties that influence vascular tone and platelet function.
- Stability : It is a relatively stable compound compared to other prostaglandins, making it suitable for clinical and laboratory applications.
Cardiovascular Research
D17, 6-keto Prostaglandin F1a has been extensively studied for its cardiovascular effects:
- Vasodilation : It acts as a vasodilator, which can be beneficial in conditions like pulmonary hypertension. Studies have shown that elevated levels of this compound correlate with improved vascular function in patients with pulmonary hypertension .
- Platelet Aggregation : The compound inhibits platelet aggregation, reducing the risk of thrombosis. Its levels are often measured in studies examining the effects of various dietary fats on cardiovascular health .
Cancer Research
The role of D17, 6-keto Prostaglandin F1a in oncology is notable:
- Biomarker for Gynecological Cancers : Increased urinary excretion of this compound has been observed in patients with ovarian cancer, suggesting its potential as a biomarker for disease progression .
- Influence on Tumor Microenvironment : Research indicates that D17, 6-keto Prostaglandin F1a may influence the inflammatory microenvironment of tumors, affecting tumor growth and metastasis .
Metabolic Studies
Research has demonstrated the involvement of D17, 6-keto Prostaglandin F1a in metabolic processes:
- Eicosanoid Production : Lipid metabolism studies have shown that nonesterified fatty acids can stimulate the production of D17, 6-keto Prostaglandin F1a in vascular smooth muscle cells. This process may enhance vascular reactivity in insulin-resistant individuals .
- Effects on Cholesterol Levels : Elevated levels of this metabolite have been correlated with higher high-density lipoprotein cholesterol levels in plasma, indicating its potential role in lipid metabolism .
Case Study 1: Pulmonary Hypertension
A study highlighted the therapeutic potential of D17, 6-keto Prostaglandin F1a in treating pulmonary hypertension. Patients receiving treatment showed significant improvements in hemodynamic parameters correlating with elevated plasma levels of the compound.
Case Study 2: Ovarian Cancer
In another study involving patients with ovarian cancer, researchers found that urinary levels of D17, 6-keto Prostaglandin F1a were significantly higher compared to healthy controls. This finding suggests its utility as a non-invasive biomarker for monitoring disease status.
Table 1: Physiological Effects of D17, 6-keto Prostaglandin F1a
Table 2: Clinical Applications
Mecanismo De Acción
Target of Action
D17, 6-keto Prostaglandin F1a, also known as delta(17)-6-Ketoprostaglandin F1alpha, is a cyclooxygenase (COX) product of eicosapentaenoic acid (EPA) in various tissues . It primarily targets vascular endothelium, seminal vesicles, lung, polymorphonuclear leukocytes, and ocular tissues .
Mode of Action
The compound interacts with its targets by being produced as a result of non-enzymatic hydrolysis of prostacyclin in plasma . This interaction leads to a variety of physiological effects, including the inhibition of platelet aggregation and vasodilation .
Biochemical Pathways
D17, 6-keto Prostaglandin F1a is involved in the cyclooxygenase pathway . It is derived mainly from Prostaglandin E1, and is metabolized to 6-Keto Prostaglandin F1a . The affected pathways lead to a variety of downstream effects, including the regulation of vascular tone, platelet function, and inflammation .
Pharmacokinetics
The compound exhibits a short half-life of approximately 3 minutes . It is produced by non-enzymatic hydrolysis of prostacyclin in plasma
Result of Action
The action of D17, 6-keto Prostaglandin F1a results in a variety of molecular and cellular effects. It is a powerful physiologically active platelet anti-aggregating agent and vasodilator . It has been associated with a reduced incidence of glaucoma in patients on a marine-rich (EPA-rich) diet .
Action Environment
Environmental factors can influence the action, efficacy, and stability of D17, 6-keto Prostaglandin F1a. For instance, the presence of other biochemicals in the environment, such as other prostaglandins, can influence its action . Additionally, the compound’s action can be influenced by the physiological state of the individual, such as the presence of diseases like diabetes and hyperlipidemia .
Análisis Bioquímico
Biochemical Properties
D17, 6-keto Prostaglandin F1a interacts with various enzymes, proteins, and other biomolecules. It is derived mainly from Prostaglandin E1 and is metabolized to 6-Keto Prostaglandin F1a . The nature of these interactions is complex and varies depending on the specific biomolecules involved .
Cellular Effects
D17, 6-keto Prostaglandin F1a has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it significantly stimulates insulin secretion in a concentration-dependent manner .
Molecular Mechanism
The molecular mechanism of D17, 6-keto Prostaglandin F1a involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is produced by non-enzymatic hydrolysis of prostacyclin in plasma with a half-life of 3 minutes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D17, 6-keto Prostaglandin F1a change over time. It has been reported that a delayed and prolonged increase in 6-keto-PGF1 alpha is observed in animals with septic shock .
Dosage Effects in Animal Models
The effects of D17, 6-keto Prostaglandin F1a vary with different dosages in animal models . For instance, it has been found that diosgenin could suppress excessive weight gain, reduce serum levels of total cholesterol and triglycerides, and decrease liver fat accumulation in high-fat diet-induced NAFLD rats .
Metabolic Pathways
D17, 6-keto Prostaglandin F1a is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
D17, 6-keto Prostaglandin F1a is transported and distributed within cells and tissues . The specific transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, are complex and depend on the specific cellular context .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D17, 6-keto Prostaglandin F1a typically involves the cyclooxygenase pathway, where eicosapentaenoic acid is converted into prostaglandin intermediates. The key steps include:
Oxidation: of eicosapentaenoic acid to form prostaglandin G3.
Reduction: of prostaglandin G3 to prostaglandin H3.
Non-enzymatic hydrolysis: of prostacyclin to form D17, 6-keto Prostaglandin F1a.
Industrial Production Methods: Industrial production of D17, 6-keto Prostaglandin F1a involves large-scale synthesis using bioreactors that facilitate the enzymatic conversion of eicosapentaenoic acid. The process is optimized for high yield and purity, often involving purification steps such as chromatography and crystallization .
Types of Reactions:
Oxidation: D17, 6-keto Prostaglandin F1a can undergo oxidation to form various oxidized metabolites.
Reduction: It can be reduced to form more stable derivatives.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidized metabolites: Various oxidized forms of the compound.
Reduced derivatives: More stable forms of the compound with reduced functional groups.
Substituted products: Compounds with different functional groups replacing the hydroxyl groups.
Comparación Con Compuestos Similares
- Prostaglandin E2
- Prostaglandin F2α
- Thromboxane B2
Comparison:
- Prostaglandin E2: Unlike D17, 6-keto Prostaglandin F1a, Prostaglandin E2 is more involved in fever and pain responses.
- Prostaglandin F2α: This compound is primarily associated with uterine contractions and differs in its physiological roles compared to D17, 6-keto Prostaglandin F1a.
- Thromboxane B2: While D17, 6-keto Prostaglandin F1a inhibits platelet aggregation, Thromboxane B2 promotes it, highlighting their opposing roles in hemostasis .
D17, 6-keto Prostaglandin F1a stands out due to its stability and specific role in cardiovascular health and inflammation modulation.
Actividad Biológica
D17, 6-keto Prostaglandin F1a (6-keto-PGF1α) is a stable metabolite of prostacyclin (PGI2), a crucial eicosanoid involved in various physiological processes. This compound exhibits significant biological activities, particularly in vascular biology and immunology. Its roles include vasodilation, inhibition of platelet aggregation, and potential implications in various pathological conditions such as septic shock and diabetes.
6-keto-PGF1α is derived from the enzymatic conversion of prostaglandin endoperoxides in human vascular tissues. It is characterized by its stability in plasma and is often measured as a marker for prostacyclin activity.
Molecular Formula: C20H32O5
Molecular Weight: 336.47 g/mol
Vasodilation and Platelet Aggregation Inhibition
6-keto-PGF1α is recognized for its potent vasodilatory effects. It acts on vascular smooth muscle cells to induce relaxation, thereby lowering blood pressure and improving blood flow. Additionally, it inhibits platelet aggregation, which is crucial for preventing thrombosis.
- Mechanism of Action: The compound activates adenylate cyclase via the prostacyclin receptor (IP receptor), leading to increased cyclic AMP (cAMP) levels within cells, resulting in smooth muscle relaxation and inhibition of platelet activation.
Clinical Relevance
Research indicates that elevated levels of 6-keto-PGF1α are associated with several clinical conditions:
- Septic Shock: A study reported median plasma levels of 6-keto-PGF1α significantly higher in non-survivors compared to survivors, suggesting its potential role as a biomarker for disease severity in septic patients .
- Diabetes: In diabetic patients, serum was shown to stimulate lower levels of prostacyclin production from endothelial cells compared to non-diabetic controls, indicating a possible link between diabetes and impaired vascular function .
- Pulmonary Hypertension: The sodium salt form of 6-keto-PGF1α has been utilized therapeutically to manage primary pulmonary hypertension due to its vasodilatory properties .
Table: Summary of Key Studies on 6-keto-PGF1α
Case Study: Septic Shock and 6-keto-PGF1α Levels
In a cohort study involving patients with septic shock, researchers measured plasma concentrations of 6-keto-PGF1α. The results indicated that higher levels were correlated with poorer outcomes. This suggests that monitoring 6-keto-PGF1α could provide insights into the severity of septic shock and guide therapeutic interventions.
Case Study: Diabetes and Endothelial Function
A study examined the effects of diabetic serum on endothelial cell function regarding prostacyclin production. Results showed that diabetic conditions significantly impaired the ability of endothelial cells to produce prostacyclin, highlighting the importance of 6-keto-PGF1α in vascular health among diabetic patients.
Propiedades
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]cyclopentyl]-6-oxoheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h3-4,10-11,14,16-19,21,23-24H,2,5-9,12-13H2,1H3,(H,25,26)/b4-3-,11-10+/t14-,16+,17+,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKNJQYMAGMXTR-CAPHXMBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701348010 | |
Record name | delta(17)-6-Ketoprostaglandin F1alpha | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701348010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68324-95-8 | |
Record name | delta(17)-6-Ketoprostaglandin F1alpha | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068324958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | delta(17)-6-Ketoprostaglandin F1alpha | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701348010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.